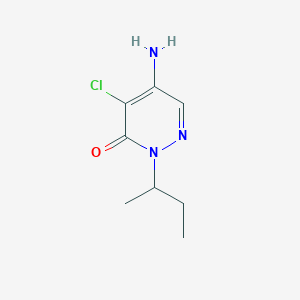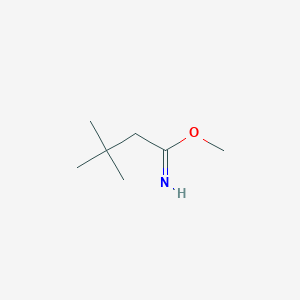
Methyl3,3-dimethylbutanimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,3-dimethylbutanimidate is a chemical compound with the molecular formula C7H15NO It is a derivative of butanoic acid and is characterized by the presence of a methyl group attached to the nitrogen atom of the imidate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3,3-dimethylbutanimidate can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethylbutanoyl chloride with methanol in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired imidate ester.
Industrial Production Methods
In an industrial setting, the production of methyl 3,3-dimethylbutanimidate may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3,3-dimethylbutanimidate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the imidate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the imidate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3,3-dimethylbutanoic acid.
Reduction: Formation of 3,3-dimethylbutylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3,3-dimethylbutanimidate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 3,3-dimethylbutanimidate involves its interaction with specific molecular targets. The imidate group can form hydrogen bonds and other interactions with enzymes and proteins, potentially altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Methyl 3,3-dimethylbutanimidate can be compared with other similar compounds such as:
Methyl 3,3-dimethylbutanoate: An ester with similar structural features but different reactivity.
3,3-Dimethylbutanamide: An amide derivative with distinct chemical properties.
3,3-Dimethylbutanoyl chloride: A reactive acyl chloride used in various synthetic applications.
The uniqueness of methyl 3,3-dimethylbutanimidate lies in its imidate group, which imparts specific reactivity and potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C7H15NO |
|---|---|
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
methyl 3,3-dimethylbutanimidate |
InChI |
InChI=1S/C7H15NO/c1-7(2,3)5-6(8)9-4/h8H,5H2,1-4H3 |
Clé InChI |
HNRQRGXENFLZAO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(=N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



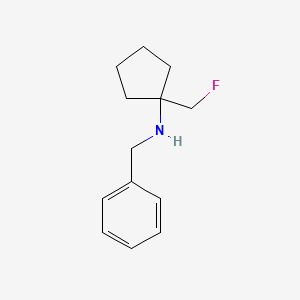

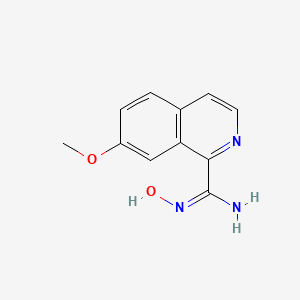
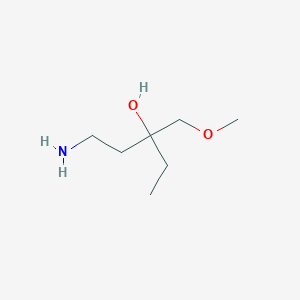


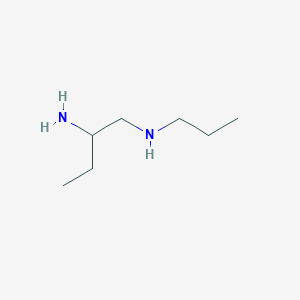
![3-(Aminomethyl)-N-[(4-fluorophenyl)methyl]-5-methylhexanamide hydrochloride](/img/structure/B13155074.png)
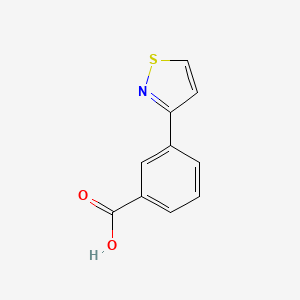

![N-[1-(Aminomethyl)cyclopropyl]cyclopropanecarboxamide](/img/structure/B13155085.png)

